

Chmfl-bmx-078 stability and storage conditions

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Compound of Interest

Compound Name: Chmfl-bmx-078

Cat. No.: B606657

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Chmfl-bmx-078 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of **Chmfl-bmx-078**, a potent and selective type II irreversible BMX kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **Chmfl-bmx-078**? A1: **Chmfl-bmx-078** is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), with an IC₅₀ of 11 nM.^{[1][2][3]} It functions by forming a covalent bond with the cysteine 496 residue within the kinase.^{[1][2]} BMX is a non-receptor tyrosine kinase involved in various cellular processes, including cell motility, proliferation, and differentiation.^[1] **Chmfl-bmx-078** serves as a valuable pharmacological tool for studying BMX-mediated signaling pathways.^[1]

Q2: How should I store the solid (powder) form of **Chmfl-bmx-078**? A2: For optimal stability, the solid form of **Chmfl-bmx-078** should be stored at -20°C. Under these conditions, it is stable for at least three to four years.^{[1][4]} Storage at 4°C is also possible for up to two years.^{[1][4]}

Q3: How should I prepare and store stock solutions? A3: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.^{[1][4][5]} For stock solutions, storage at -80°C is recommended for up to two years, while storage at -20°C is suitable for up to one year.^[1] Long-term storage of solutions is generally not recommended; it is best to use them as soon as possible after preparation.

Q4: What is the solubility of **Chmfl-bmx-078**? A4: **Chmfl-bmx-078** is slightly soluble in DMSO. [5] A solubility of at least 30 mg/mL in DMSO has been reported.[1][4] Note that hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound, so using freshly opened DMSO is crucial.[1]

Q5: Is this compound suitable for in vivo studies? A5: Yes, but with important considerations. **Chmfl-bmx-078** exhibits a short half-life of approximately 0.80 hours after intravenous injection and is not absorbed after oral administration.[1] Therefore, it should be administered via intravenous (iv) or intraperitoneal (ip) injection for in vivo experiments.[1] It is highly recommended to prepare working solutions for in vivo use freshly on the day of the experiment. [1]

Stability and Storage Data

The stability of **Chmfl-bmx-078** varies based on its form (solid vs. solvent) and the storage temperature.

Form	Storage Temperature	Stability Period
Solid (Powder)	-20°C	≥ 3-4 years[1][4]
4°C	2 years[1][4]	
In Solvent (DMSO)	-80°C	2 years[1]
-20°C	1 year[1]	

Troubleshooting Guide

Q1: I am having difficulty dissolving **Chmfl-bmx-078** in DMSO. What can I do? A1:

- **Use Fresh DMSO:** Ensure you are using a new, unopened bottle of anhydrous, high-grade DMSO. Old or previously opened DMSO can absorb moisture, which negatively impacts solubility.[1]
- **Gentle Warming/Sonication:** If precipitation occurs, gentle warming of the solution or brief sonication can help facilitate dissolution.

- Check Concentration: While solubility is reported to be ≥ 30 mg/mL, starting with a slightly lower concentration may be helpful if you continue to experience issues.[\[1\]](#)[\[4\]](#)

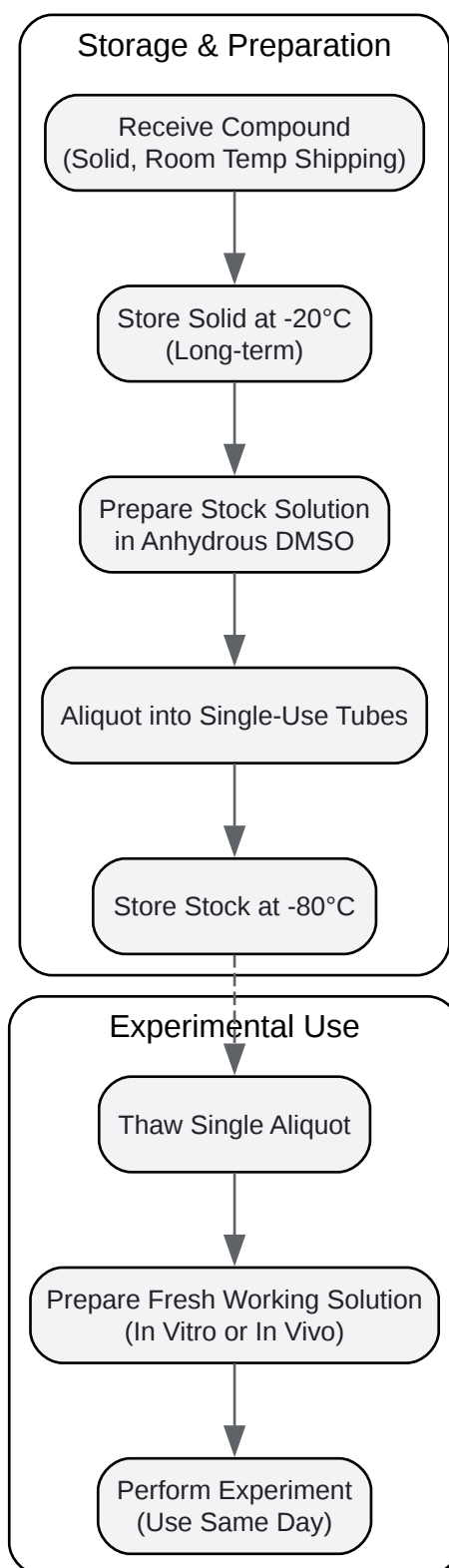
Q2: My compound seems less active than expected in my cell-based assays. What are the possible causes? A2:

- Solution Age: If you are using a stock solution that has been stored for an extended period, especially at -20°C , it may have degraded. It is always best to use freshly prepared dilutions from a properly stored stock. For in vivo experiments, working solutions should be made fresh daily.[\[1\]](#)
- Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can degrade the compound. Aliquot your stock solution into smaller, single-use volumes after preparation.
- Experimental Conditions: **Chmfl-bmx-078** is a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of BMX kinase.[\[1\]](#)[\[2\]](#) Ensure your assay conditions (e.g., ATP concentration) are optimized for this type of inhibitor.

Experimental Protocols & Workflow

General Handling and Usage Workflow

The following diagram outlines the recommended workflow from receiving the compound to its use in experiments.



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Caption: Recommended workflow for **Chmfl-bmx-078** handling and preparation.

Protocol 1: In Vitro Kinase Assay

This protocol is adapted from published methods to assess BMX kinase activity.^[1]

- Create serial dilutions of **Chmfl-bmx-078** in your kinase buffer.
- In a 384-well plate, add 1 µL of the serially diluted **Chmfl-bmx-078** to the wells.
- Add the BMX kinase enzyme and the appropriate substrate (e.g., Poly(E,Y)4:1).
- Initiate the reaction by adding ATP (final concentration ~100 µM).
- Incubate the reaction at 37°C for 1 hour.
- Cool the plate to room temperature for 5 minutes.
- Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ reagent. Incubate for 40 minutes.
- Add a kinase detection reagent to produce a luminescent signal. Incubate for 30 minutes.
- Read the luminescence on a plate reader to determine kinase activity.

Protocol 2: Preparation of In Vivo Working Solution

This protocol provides a clear solution for intravenous or intraperitoneal injection in animal models.^[1]

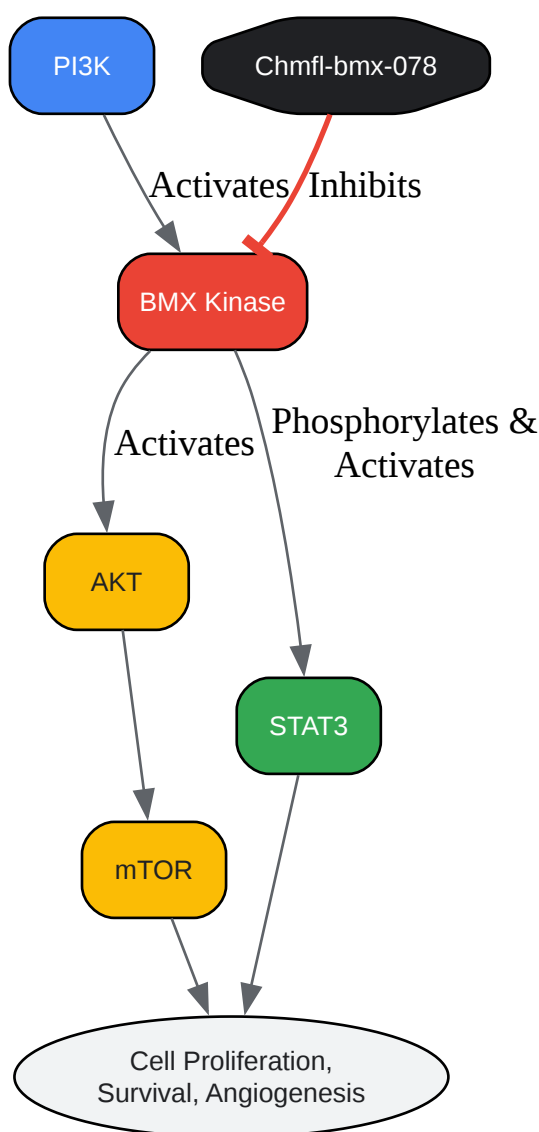
To prepare 1 mL of working solution:

- Begin with a 25 mg/mL stock solution of **Chmfl-bmx-078** in DMSO.
- Add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until uniform.
- Add 50 µL of Tween-80 to the mixture. Mix again until uniform.
- Add 450 µL of saline to bring the final volume to 1 mL.

- This protocol yields a solution of ≥ 2.5 mg/mL. It is critical to use this solution on the same day it is prepared.[1]

Mechanism of Action & Signaling Pathway

Chmfl-bmx-078 exerts its effect by inhibiting BMX kinase. BMX is a key node in cellular signaling, particularly downstream of PI3K and upstream of the AKT and STAT pathways.[6][7] Inhibition of BMX with **Chmfl-bmx-078** has been shown to suppress the AKT signaling pathway, which can be beneficial in overcoming certain types of drug resistance in cancer.[8] BMX can also directly phosphorylate and activate STAT factors, including STAT1, STAT3, and STAT5.[9][10]



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